![molecular formula C17H28N2O3 B2414150 N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361685-88-1](/img/structure/B2414150.png)
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as HU-210, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been shown to have a number of interesting biochemical and physiological effects. In
Mechanism of Action
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a potent agonist of the CB1 and CB2 cannabinoid receptors. When it binds to these receptors, it activates a signaling cascade that leads to a number of interesting biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of inflammation, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a number of interesting biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, and has been studied for its potential antidepressant effects. It has also been shown to inhibit the release of pro-inflammatory cytokines, and has been studied for its potential anti-inflammatory effects. Additionally, N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce apoptosis in cancer cells, and has been studied for its potential anti-cancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is its potency as a cannabinoid receptor agonist. This makes it a useful tool for studying the effects of cannabinoid receptor activation in vitro and in vivo. Additionally, N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a long half-life, which makes it useful for studying the long-term effects of cannabinoid receptor activation. However, one of the limitations of N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is its high affinity for the cannabinoid receptors, which can make it difficult to study the effects of other compounds that also bind to these receptors.
Future Directions
There are many potential future directions for research on N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is the potential therapeutic applications of this compound for the treatment of chronic pain, neurodegenerative diseases, and cancer. Additionally, there is interest in studying the effects of N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide on other systems in the body, such as the immune system and the cardiovascular system. Finally, there is interest in developing new synthetic cannabinoids that have improved pharmacokinetic properties and fewer side effects than N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide.
Synthesis Methods
The synthesis of N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex process that involves several steps. The first step is the synthesis of the intermediate compound 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid, which is then reacted with 1-bromo-3-(1-methoxycarbonylpropyl)benzene to form the key intermediate 1-(2,4-dichlorophenyl)-5-methyl-1-(2-methoxycarbonylpropyl)-1H-pyrazole-3-carboxylic acid. This compound is then reacted with piperidine and acetic anhydride to give N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide.
Scientific Research Applications
N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have potent analgesic effects, and has been studied as a potential treatment for chronic pain. It has also been studied for its potential neuroprotective effects, and has been shown to protect against brain damage caused by ischemia and other types of injury. Additionally, N-[[1-(Hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential anti-inflammatory and anti-cancer effects.
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclohexyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-2-15(21)19-10-6-14(7-11-19)16(22)18-12-17(13-20)8-4-3-5-9-17/h2,14,20H,1,3-13H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDBURDYOPBQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2(CCCCC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

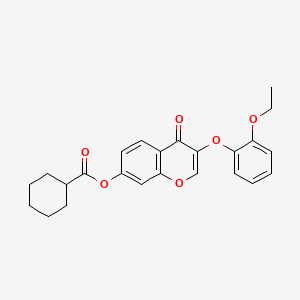
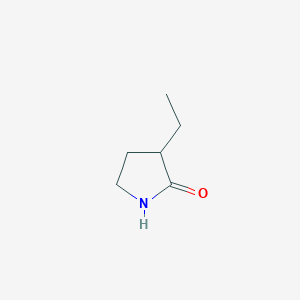
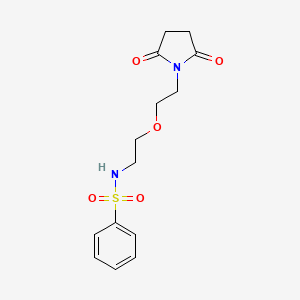
![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)
![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)
![N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2414082.png)
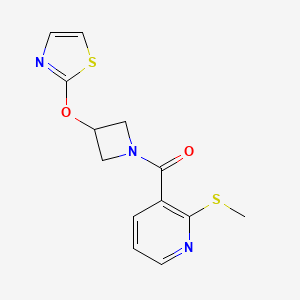
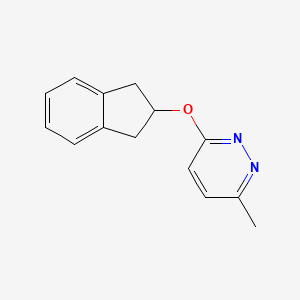
![Oxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B2414086.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)

